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Compound of Interest

Compound Name:
2-Bromo-4,4-

dimethylcyclohexanone

Cat. No.: B8638299 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the expected spectroscopic data for 2-Bromo-4,4-
dimethylcyclohexanone (CAS No. 75620-63-2). Due to the limited availability of published

experimental spectra in public databases, this document focuses on predicted spectral features

based on the compound's structure and provides generalized experimental protocols for its

analysis.

Molecular Structure and Expected Spectroscopic
Features
2-Bromo-4,4-dimethylcyclohexanone is a halogenated cyclic ketone. Its structure, featuring a

bromine atom alpha to a carbonyl group and gem-dimethyl substitution, dictates its

characteristic spectroscopic signatures.

Structure:

Spectroscopic Data Summary
While comprehensive experimental data is not readily available, the following tables summarize

the expected key spectroscopic features for 2-Bromo-4,4-dimethylcyclohexanone. These

predictions are based on established principles of NMR, IR, and MS spectroscopy.
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Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~4.5 - 4.8 Doublet of Doublets 1H CH-Br

~2.5 - 2.8 Multiplet 2H CH₂ adjacent to C=O

~1.8 - 2.2 Multiplet 4H Other ring CH₂

~1.1 - 1.3 Singlet 6H C(CH₃)₂

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm) Assignment

~200 - 210 C=O

~55 - 65 CH-Br

~40 - 50 C(CH₃)₂

~30 - 40 Ring CH₂

~25 - 35 CH₃

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹) Intensity Assignment

~1715 - 1735 Strong C=O stretch

~2850 - 3000 Medium-Strong C-H stretch (alkane)

~1465 Medium C-H bend (CH₂)

~1370 Medium C-H bend (gem-dimethyl)

~500 - 700 Medium-Strong C-Br stretch
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Table 4: Predicted Mass Spectrometry (MS) Data

m/z Ratio Interpretation

204/206
Molecular ion peak (M⁺, M+2), characteristic

isotopic pattern for Bromine

125 Loss of Br

Various
Fragmentation pattern corresponding to the

cyclohexanone ring

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Sample Preparation: Dissolve 5-10 mg of 2-Bromo-4,4-dimethylcyclohexanone in

approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆) in an NMR tube.

¹H NMR Acquisition: Acquire the proton NMR spectrum using a spectrometer operating at a

frequency of 300 MHz or higher. A standard pulse sequence with a sufficient number of

scans to achieve a good signal-to-noise ratio should be used.

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. A

proton-decoupled pulse sequence is typically used to simplify the spectrum. A larger number

of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy:

Sample Preparation: The IR spectrum can be obtained using a neat liquid film (if the

compound is a liquid at room temperature) between two salt plates (e.g., NaCl or KBr) or by

dissolving the compound in a suitable solvent (e.g., CCl₄) and placing the solution in a liquid

cell. For solids, a KBr pellet or a Nujol mull can be prepared.

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR)

spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the salt plates or
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solvent should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS):

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer

via a suitable ionization method, such as electron ionization (EI) or electrospray ionization

(ESI).

Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range appropriate

for the molecular weight of the compound (e.g., m/z 50-300). The ionization energy for EI is

typically 70 eV.

Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and

characterization of an organic compound like 2-Bromo-4,4-dimethylcyclohexanone.
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Compound Synthesis & Purification

Spectroscopic Analysis

Data Interpretation

Structure Elucidation

Synthesis of 2-Bromo-4,4-dimethylcyclohexanone

Purification (e.g., Chromatography, Recrystallization)

IR Spectroscopy NMR Spectroscopy (1H, 13C) Mass Spectrometry

Identify Functional Groups (C=O, C-Br) Determine Carbon-Hydrogen Framework Determine Molecular Weight & Formula

Confirm Structure of 2-Bromo-4,4-dimethylcyclohexanone

Click to download full resolution via product page

A logical workflow for the spectroscopic analysis of 2-Bromo-4,4-dimethylcyclohexanone.

To cite this document: BenchChem. [Spectroscopic Analysis of 2-Bromo-4,4-
dimethylcyclohexanone: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b8638299#spectroscopic-data-nmr-ir-ms-for-2-
bromo-4-4-dimethylcyclohexanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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